(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chloro and chlorobenzyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of the compound (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is the carbon atoms in organic compounds during the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The this compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of biaryl compounds, which have applications in pharmaceuticals and materials science .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its melting point is between 180-185 °C , which may affect its bioavailability
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This leads to the synthesis of biaryl compounds . These compounds have various applications, including in the development of pharmaceuticals and materials science .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy of the compound. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
The synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorophenol and 2-chlorobenzyl chloride.
Etherification: The 3-chlorophenol undergoes etherification with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 3-chloro-4-((2-chlorobenzyl)oxy)phenol.
Borylation: The resulting phenol derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the phenyl ring, yielding this compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, where the boronic acid group can interact with biological targets such as enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving boron-containing compounds.
Comparison with Similar Compounds
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-chlorophenylboronic acid. While all these compounds contain the boronic acid functional group, this compound is unique due to the presence of both chloro and chlorobenzyl substituents on the phenyl ring, which can influence its reactivity and applications.
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
4-Chlorophenylboronic acid: A boronic acid with a chloro substituent on the phenyl ring.
3-Chlorophenylboronic acid: A boronic acid with a chloro substituent at the 3-position of the phenyl ring.
Properties
IUPAC Name |
[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-2-1-3-9(11)8-19-13-6-5-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCZZSFOCSCENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584549 | |
Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-26-7 | |
Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870777-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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